2-(4-甲基哌啶-1-基)-嘧啶-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

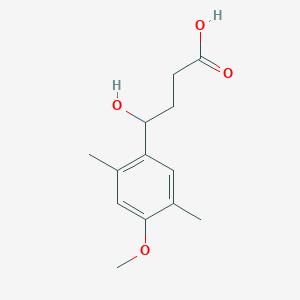

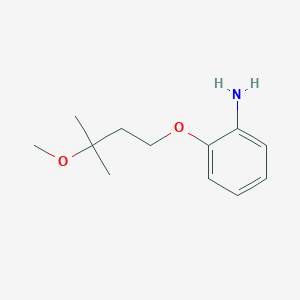

The compound "2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carbaldehyde" is a chemical entity that appears to be related to various pyrimidine derivatives synthesized for their potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related pyrimidine derivatives and their synthesis, which can provide insights into the chemical nature and potential applications of the compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions, starting from commercially available substrates. For instance, the synthesis of pyrido[2,3-d]pyrimidines involves cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with β-substituted β-aminoacrylic esters, followed by hydrolysis . Similarly, the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde is achieved through acylation and nucleophilic substitution steps . These methods suggest that the synthesis of "2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carbaldehyde" could also involve nucleophilic substitution reactions, possibly starting from a pyrimidinecarbaldehyde precursor.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using spectroscopic methods such as MS and NMR . X-ray single crystal diffraction is also used to determine the precise molecular geometry . The presence of a piperidinyl group in the compound suggests a certain degree of flexibility and conformational diversity, which could influence its binding to biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, depending on their substituents. For example, the synthesis of FLT-3 inhibitors involves the formation of oxime derivatives from pyrimidinecarbaldehydes . The reductive amination process is another reaction utilized to create compounds with potential receptor binding activity . These reactions indicate that "2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carbaldehyde" could also be a versatile intermediate for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, can be influenced by the nature of their substituents. For instance, the introduction of a piperidinyl group can enhance the aqueous solubility of the compound . The presence of various functional groups, such as oximes or methoxy groups, can also affect the compound's reactivity and interaction with biological targets . The compound's potential as a kinase inhibitor or receptor ligand can be inferred from its structural similarity to other pyrimidine derivatives with known biological activities .

科学研究应用

1. 有机硒化合物合成

Bhasin 等人 (2015 年) 的一项研究展示了一种用于创建有机硒化合物的有效合成方案。这些化合物由吡啶甲醛合成,与 2-(4-甲基哌啶-1-基)-嘧啶-5-甲醛密切相关,而不使用剧毒的硒化氢。此过程包括还原硒化和 NaBH4 还原,揭示了在相关化合物的更安全合成方法中的潜在应用 (Bhasin 等,2015 年)。

2. 对铁的缓蚀

Kaya 等人 (2016 年) 探讨了三种哌啶衍生物在铁上的吸附和缓蚀性能。该研究涉及量子化学计算和分子动力学模拟,评估了整体反应性参数和吸附行为。这项研究表明了类似哌啶基化合物的在防腐中的潜在用途 (Kaya 等,2016 年)。

3. 抗菌活性

Rathod 和 Solanki (2018 年) 合成了嘧啶衍生物,包括与 2-(4-甲基哌啶-1-基)-嘧啶-5-甲醛密切相关的一种化合物,并评估了它们的抗菌活性。合成遵循 Biginelli 反应,并使用各种光谱技术对化合物进行表征。这项研究强调了此类化合物在开发新的抗菌剂中的潜力 (Rathod 和 Solanki,2018 年)。

4. 癌症研究

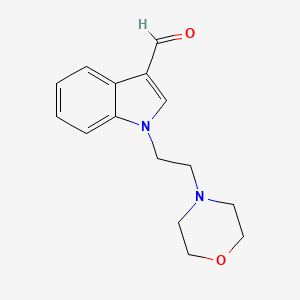

Kambappa 等人 (2017 年) 关于 N-(4-甲基-3-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯基)哌啶-4-甲酰胺衍生物的一项研究突出了它们的抗血管生成和 DNA 切割活性。这些新型哌啶类似物有效地阻断了鸡绒毛尿囊膜模型中的血管形成,并表现出有效的 DNA 结合/切割能力,表明它们作为抗癌剂的潜力 (Kambappa 等,2017 年)。

安全和危害

The safety and hazards associated with “2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carbaldehyde” are not known. It is recommended to handle all chemicals with appropriate safety precautions.

未来方向

The future directions for the study of “2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carbaldehyde” are not clear due to the lack of information about this specific compound. However, related compounds are being used for proteomics research78, suggesting that similar compounds could have potential applications in this field.

属性

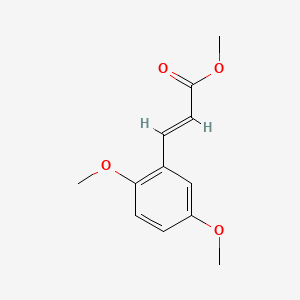

IUPAC Name |

2-(4-methylpiperidin-1-yl)pyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-9-2-4-14(5-3-9)11-12-6-10(8-15)7-13-11/h6-9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSCOVAWDUORNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=C(C=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Propan-2-yl)phenyl]butanoic acid](/img/structure/B1310251.png)

![Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-](/img/structure/B1310258.png)

![6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1310262.png)